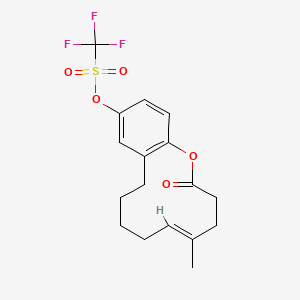

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester

Description

This compound is a trifluoromethanesulfonic acid ester characterized by a 12-membered benzoxacyclododecin macrocyclic ring system. Key structural features include:

- A 5E (trans) configuration at the double bond in the macrocyclic ring.

- A hexahydro (partially hydrogenated) framework, enhancing conformational flexibility.

- A trifluoromethanesulfonyl (Tf) ester group, known for its strong electron-withdrawing nature and utility as a leaving group in organic synthesis .

Properties

Molecular Formula |

C17H19F3O5S |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

[(6E)-6-methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C17H19F3O5S/c1-12-5-3-2-4-6-13-11-14(25-26(22,23)17(18,19)20)8-9-15(13)24-16(21)10-7-12/h5,8-9,11H,2-4,6-7,10H2,1H3/b12-5+ |

InChI Key |

NYXYVAHVTBTJFD-LFYBBSHMSA-N |

Isomeric SMILES |

C/C/1=C\CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |

Canonical SMILES |

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The ester group can participate in substitution reactions, where the trifluoromethanesulfonic acid group is replaced by other functional groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester has several scientific research applications:

Biology: The compound may be used in studies involving enzyme inhibition and protein modification due to its reactive ester group.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester involves its interaction with molecular targets through its reactive ester group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The specific pathways involved depend on the target molecules and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis of their physicochemical properties and reactivity.

Methanesulfonic Acid, 1,1,1-Trifluoro-, (Z)-[(1R,4R,5R,6R,7R)-7-Ethenyl-5-(2-Hydroxyethyl)-6-Methyl-3-Oxo-7-[(Triethylsilyl)Oxy]Bicyclo[2.2.1]Hept-2-ylidene]Methyl Ester (CAS: N/A, )

- Molecular Formula : C₂₀H₂₈F₃O₆SSi (inferred).

- Structural Features : Bicyclo[2.2.1]heptane core with triethylsilyl and ethenyl substituents.

- Key Differences: The bicyclic framework (7-membered) contrasts with the macrocyclic benzoxacyclododecin (12-membered) system.

Methanesulfonic Acid, 1,1,1-Trifluoro-, (1S,4R)-5,6,7,8-Tetrafluoro-1,4-Dihydro-2-Methyl-1,4-Ethenonaphthalen-9-yl Ester (CAS: 1258239-17-6, )

- Molecular Formula : C₁₄H₇F₇O₃S.

- Molar Mass : 388.257 g/mol.

- Structural Features: Tetrafluoro-substituted ethenonaphthalene fused ring.

- The naphthalene system offers π-π stacking capabilities, absent in the partially saturated benzoxacyclododecin .

Methanesulfonic Acid, 1,1,1-Trifluoro-, 1-(Diphenylmethyl)-3-Azetidinyl Ester (CAS: 372963-47-8, )

- Molecular Formula: C₁₇H₁₆F₃NO₃S.

- Molar Mass : 371.37 g/mol.

- Structural Features : Azetidine (4-membered ring) with diphenylmethyl substitution.

- Key Differences: The strained azetidine ring may increase reactivity in nucleophilic substitution.

2-Ethoxy-3,3-Dimethyl-2,3-Dihydro-1-Benzofuran-5-yl Methanesulfonate (CAS: 26225-79-6, )

- Structural Features : Benzofuran core with ethoxy and dimethyl groups.

- Key Differences :

Comparative Data Table

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methanesulfonic acid moiety that contribute to its chemical reactivity. Its structural complexity includes a bicyclic benzoxacyclododecin framework, which enhances its stability and versatility in biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈F₃NO₄S |

| Molecular Weight | 295.29 g/mol |

| CAS Number | 1415612-26-8 |

| Chemical Class | Organic Compound |

Antimicrobial Properties

Research indicates that compounds containing methanesulfonic acid derivatives exhibit significant antimicrobial activities. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For example:

- Cell Line Tested: LNCaP (prostate cancer)

- EC₅₀ Value: Approximately 16 nM

- Mechanism: Induces apoptosis through mitochondrial pathways.

Case Studies

-

Study on Anticancer Activity

- Researchers synthesized several derivatives of the compound to evaluate their anticancer properties.

- Results showed that certain derivatives significantly reduced the viability of cancer cells compared to controls.

-

Antimicrobial Efficacy

- A comparative study evaluated the antimicrobial activity of methanesulfonic acid derivatives against Gram-positive and Gram-negative bacteria.

- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

The biological activity of methanesulfonic acid derivatives is believed to be linked to their ability to disrupt cellular membranes and inhibit key metabolic pathways within target cells. The trifluoromethyl group may enhance interactions with lipid bilayers, leading to increased permeability and subsequent cell death.

Potential Applications

Given its biological activity profile, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemistry: Potential use as a fungicide or bactericide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.